Diethyl methyl(3-oxobutyl)propanedioate

Heterocycle Synthesis Pyrroline Malonate Enolate Chemistry

Diethyl methyl(3-oxobutyl)propanedioate is a 2,2‑disubstituted malonic acid diester bearing both a methyl group and a 3‑oxobutyl side chain. It functions as a versatile synthon in heterocycle construction and as a pronucleophile in Michael addition cascades.

Molecular Formula C12H20O5
Molecular Weight 244.28 g/mol
CAS No. 10433-88-2
Cat. No. B13981717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl methyl(3-oxobutyl)propanedioate
CAS10433-88-2
Molecular FormulaC12H20O5
Molecular Weight244.28 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C)(CCC(=O)C)C(=O)OCC
InChIInChI=1S/C12H20O5/c1-5-16-10(14)12(4,8-7-9(3)13)11(15)17-6-2/h5-8H2,1-4H3
InChIKeyKSWCYAJKDRMLKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl methyl(3-oxobutyl)propanedioate (CAS 10433-88-2): A Disubstituted Malonate Diester for Advanced Organic Synthesis


Diethyl methyl(3-oxobutyl)propanedioate is a 2,2‑disubstituted malonic acid diester bearing both a methyl group and a 3‑oxobutyl side chain [1]. It functions as a versatile synthon in heterocycle construction and as a pronucleophile in Michael addition cascades . The combination of an ester‑activated quaternary carbon and a pendant ketone confers reactivity not available from simpler malonates.

2,2‑Disubstituted malonate diester synthon – combines a quaternary carbon with a pendant 3‑oxobutyl ketone for heterocycle construction.
Keto‑ester architecture enables cascade cyclization – supports pyrroline/pyrrolidine formation via nucleophilic ring closure at activated oximes.
Pronucleophile in Michael addition cascades – reactivity profile not accessible from unsubstituted or monomethyl malonates.

Why Diethyl Malonate or Diethyl Methylmalonate Cannot Substitute Diethyl methyl(3-oxobutyl)propanedioate in Key Transformations


The 3‑oxobutyl moiety is essential for downstream cyclization and functionalization. Replacing the target compound with diethyl malonate or diethyl methylmalonate would eliminate the ketone group required for ring‑closure chemistry, while analogs lacking the geminal dimethyl substitution alter the steric environment that governs enolate reactivity and selectivity [1]. Consequently, in‑class swapping is not viable for applications that depend on the dual keto‑ester functionality.

Ketone handle absent Removing the 3‑oxobutyl side chain eliminates the carbonyl required for oxime‑based ring closure, blocking pyrroline/pyrrolidine formation.
Altered steric environment Diethyl methylmalonate lacks the gem‑dimethyl substitution pattern; enolate geometry and selectivity may shift, compromising reactivity in target cascades.

Quantitative Differentiation Evidence for Diethyl methyl(3-oxobutyl)propanedioate Relative to Closest Analogs


Differential Reactivity in Nucleophilic Ring Closure with Activated Oximes

In a method reported by Chandan et al., 2,2‑disubstituted malonate enolates—including those bearing a 3‑oxobutyl substituent—undergo nucleophilic ring closure with activated oximes to afford pyrrolines [1]. While the publication describes a substrate scope where related malonates deliver yields up to 89 %, the transformation is inaccessible to diethyl malonate because it lacks the essential ketone handle. The target compound therefore provides a synthetic pathway that structurally simpler malonates cannot replicate .

Oxime Cyclization
Class-level
Related yields up to 89% vs. 0% for diethyl malonate
Enables access to pyrroline scaffolds; exact yield for this compound to confirm
Class-level inference from substrate scope; Amberlyst‑15 / THF, rt
Heterocycle Synthesis Pyrroline Malonate Enolate Chemistry

Higher Boiling Point for Enhanced Process Safety and Reduced Evaporative Losses

ChemSpider records a predicted boiling point of 323.1 °C for diethyl methyl(3‑oxobutyl)propanedioate, which is substantially higher than the measured boiling points of diethyl malonate (199 °C) and diethyl methylmalonate (229 °C) [1]. DETHERM confirms the availability of experimentally determined vapor‑pressure data for the compound, supporting the reliability of this predicted value [2].

Thermal Stability
Cross‑study comparable
bp 323.1 °C (pred.) vs. 199 °C / 229 °C for simpler malonates
Reduced volatility may support higher‑temperature processes and lower evaporative loss
Predicted value; DETHERM vapor‑pressure data available for verification
Process Chemistry Volatility Thermal Stability

GHS Classification Affirming Industrial-Grade Intermediate Status

Under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS Rev. 6), diethyl methyl(3‑oxobutyl)propanedioate is identified as a product intended exclusively for industrial use . This designation distinguishes it from consumer‑grade or research‑only chemicals and aligns with the supply‑chain requirements of pharmaceutical intermediate procurement.

Regulatory Status
Data to verify
GHS Rev.6: For industry use only
May facilitate supplier qualification for pharmaceutical intermediate procurement
Supplier‑provided classification; request documentation for audit
Regulatory Compliance Procurement Supply Chain

Optimal Deployment Scenarios for Diethyl methyl(3-oxobutyl)propanedioate Based on Quantitative Evidence


Heterocycle Library Synthesis for CNS Drug Discovery

The compound serves as a malonate enolate precursor in the rapid construction of pyrroline and pyrrolidine libraries—scaffolds prevalent in CNS‑active pharmaceutical candidates. Its unique keto‑ester architecture allows the cascade cyclization that simpler malonates cannot undergo [1].

High‑Temperature Process Chemistry and Solvent‑Free Esterifications

With a predicted boiling point 124 °C above that of diethyl malonate, the compound can be deployed in high‑temperature esterifications or transesterifications without excessive evaporative loss, improving reaction robustness and safety margins .

Pharmaceutical Intermediate Procurement with Regulatory Compliance

Its GHS “industry use only” classification streamlines supplier qualification and regulatory documentation, making it an attractive intermediate for pharmaceutical companies seeking validated building blocks for API synthesis .

Application
Selection Property
Validation Focus
Pyrroline/pyrrolidine library synthesis
Keto‑ester architecture enabling oxime‑based cascade cyclization
Cyclization efficiency and scaffold diversity
High‑temperature esterification / transesterification
Significantly higher boiling point vs. simple malonates
Evaporative loss and process robustness under thermal load
Pharmaceutical intermediate procurement
Explicit industrial‑use GHS classification
Supplier qualification and regulatory documentation review
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